molecular formula C20H24ClN3O B3473862 N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE

Cat. No.: B3473862
M. Wt: 357.9 g/mol
InChI Key: LZRGNRVXZAUVJR-UHFFFAOYSA-N
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Description

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the reaction with 4-ethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. For example, it may bind to histamine H1 receptors, thereby exerting antihistamine effects. Additionally, it may interact with other receptors or enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a piperazine ring with chlorophenyl and ethoxyphenyl groups contributes to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-25-19-9-7-17(8-10-19)15-22-24-13-11-23(12-14-24)16-18-5-3-4-6-20(18)21/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRGNRVXZAUVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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